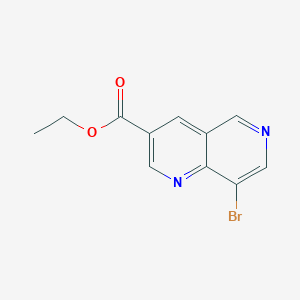

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

CAS No.: 2089652-13-9

Cat. No.: VC4366681

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.109

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089652-13-9 |

|---|---|

| Molecular Formula | C11H9BrN2O2 |

| Molecular Weight | 281.109 |

| IUPAC Name | ethyl 8-bromo-1,6-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 |

| Standard InChI Key | KLGMPPDBSSRDNL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |

Introduction

Chemical Properties and Structural Characterization

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate belongs to the naphthyridine family, a class of heterocyclic compounds with two fused pyridine rings. Its systematic IUPAC name, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, reflects the positions of functional groups on the bicyclic scaffold. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 281.109 g/mol |

| CAS Registry Number | 2089652-13-9 |

| SMILES Notation | CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |

| InChI Key | KLGMPPDBSSRDNL-UHFFFAOYSA-N |

The bromine atom at the 8-position enhances electrophilic substitution reactivity, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification. X-ray crystallography and NMR spectroscopy (¹H and ¹³C) are typically employed to confirm its structure, though specific spectral data for this compound remain unpublished in open literature .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically begins with bromination of a preformed naphthyridine precursor. For example, ethyl 1,6-naphthyridine-3-carboxylate may undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been employed to introduce aryl or heteroaryl groups at the brominated position, though these methods are more commonly reported for related 1,5- and 1,8-naphthyridines .

Microwave-Assisted Synthesis

Recent advances highlight the use of microwave irradiation to accelerate reaction kinetics and improve yields. In one approach, bromination of ethyl 1,6-naphthyridine-3-carboxylate under microwave conditions (300 W, 60–180 minutes) reduced reaction times by 40–60% compared to conventional heating . Solvent optimization, particularly using polar aprotic solvents like dimethylformamide (DMF), further enhanced regioselectivity for the 8-position.

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The bromine atom serves as a versatile site for further functionalization, enabling the synthesis of targeted therapeutics. For instance:

-

Suzuki-Miyaura Coupling: Introduces aryl groups for modulating lipophilicity and receptor binding .

-

Amidation Reactions: Conversion of the ethyl ester to amides or hydrazides enhances solubility and bioactivity .

Hybrid Pharmacophores

Recent work by Singh et al. (2019) highlights the utility of naphthyridine-carbohydrazide hybrids as multifunctional agents . By conjugating ethyl 8-bromo-1,6-naphthyridine-3-carboxylate with chalcone derivatives, researchers achieved compounds with dual antioxidant and anticancer activities .

Comparative Analysis with Related Naphthyridines

The 1,6-naphthyridine scaffold’s unique nitrogen arrangement confers distinct electronic properties, influencing both reactivity and biological target engagement .

Challenges and Future Directions

Despite its promise, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate faces limitations:

-

Solubility Issues: The nonpolar aromatic system necessitates prodrug strategies for in vivo applications.

-

Toxicity Profiles: Brominated aromatics may exhibit off-target effects, requiring detailed pharmacokinetic studies.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume